molecular formula C10H7N3O B7884276 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile CAS No. 948883-29-2

3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile

Cat. No. B7884276
CAS RN: 948883-29-2
M. Wt: 185.18 g/mol
InChI Key: MTERNIBSEZLQFD-UHFFFAOYSA-N
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Description

“3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as important fused bicyclic heterocycles due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the requested compound, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Future Directions

The future directions for the research and development of “3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile” and similar compounds could include the development of new methods for their synthesis which allow to obtain the target products in one synthetic stage with high yields . Furthermore, due to their wide range of applications in medicinal chemistry, these compounds could be further explored for the treatment of various diseases .

properties

IUPAC Name

3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-4-3-9(14)8-1-2-10-12-5-6-13(10)7-8/h1-2,5-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERNIBSEZLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693617
Record name 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948883-29-2
Record name 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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